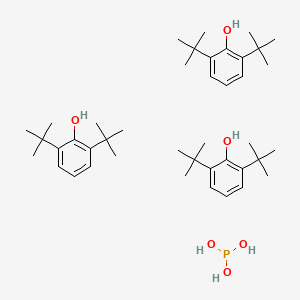

2,6-Ditert-butylphenol;phosphorous acid

Description

Overview of Organophosphorus Compounds in Materials Science and Catalysis

Organophosphorus compounds, organic compounds containing phosphorus, are integral to numerous industrial and scientific fields. wikipedia.org Their chemistry is diverse, owing to phosphorus's ability to exist in multiple coordination states and form a wide array of functional groups. bdu.ac.in In materials science, these compounds are widely employed as flame retardants, plasticizers, and performance additives. wikipedia.orgnih.gov For instance, organophosphates are added to polymers like PVC to enhance flame resistance and provide plasticity. wikipedia.org Phosphorus-based flame retardants are considered more environmentally friendly than their halogenated counterparts as they tend to produce less smoke and toxic combustion products. nih.gov They often function in the solid phase by creating a charring layer on the polymer's surface, which inhibits further thermal decomposition. nih.gov

In the realm of catalysis, organophosphorus compounds, particularly phosphines and their derivatives like phosphites, are exceptionally important as ligands in homogeneous catalysis. wikipedia.orgbdu.ac.in These ligands coordinate to metal centers, and by modifying their electronic and steric properties, one can "tune" the catalyst's activity and selectivity for specific chemical transformations. manchester.ac.uk The lone pair of electrons on the phosphorus(III) atom makes these compounds effective donors, while the presence of electronegative groups (like oxygen in phosphites) can also allow them to act as π-acceptors. manchester.ac.uk This versatility has made them central to major industrial processes, such as hydroformylation. manchester.ac.uk Beyond their role as ligands, organophosphorus compounds can also function as organocatalysts themselves, facilitating a variety of organic reactions. nih.gov

Significance of Steric Hindrance in Phosphite (B83602) Ligand and Antioxidant Design

Steric hindrance, the effect of the spatial bulk of substituents on a molecule's reactivity, is a crucial design principle in both catalysis and antioxidant chemistry. researchgate.netunits.it In ligand design for catalysis, the size of the phosphite ligand, often quantified by parameters like the Tolman cone angle, dictates the coordination environment around the metal center. units.itmdpi.com Bulky ligands can promote specific reaction pathways by preventing the binding of multiple substrates or by creating a specific "pocket" for the desired reaction to occur, thereby enhancing selectivity. manchester.ac.ukacs.org For example, large, sterically demanding phosphite ligands can suppress the aggregation of active copper catalyst species, leading to higher efficiency in reactions like hydrosilylation. acs.org

In antioxidant design, steric hindrance is paramount for the efficacy of phenolic antioxidants. The introduction of bulky alkyl groups, such as tert-butyl groups, at the ortho positions relative to the hydroxyl group on a phenol (B47542) ring serves several purposes. researchgate.net This steric shielding enhances the stability of the phenoxyl radical that forms upon hydrogen atom donation to a free radical, preventing it from participating in undesirable secondary reactions. researchgate.net The bulky groups also increase the antioxidant's solubility in hydrocarbon-based materials like plastics and oils, where they are needed to prevent oxidative degradation. vinatiorganics.com The presence of these groups is a key reason for the widespread use of hindered phenols as stabilizers. researchgate.net Research has shown that increasing steric hindrance around the phenolic hydroxyl group generally increases antioxidant properties. researchgate.net

Research Landscape of 2,6-Di-tert-butylphenol-Derived Phosphites

2,6-Di-tert-butylphenol (B90309) is a key building block for a significant class of industrial antioxidants and UV stabilizers. wikipedia.org It is synthesized by the ortho-alkylation of phenol with isobutene, a reaction that requires a specific catalyst, such as aluminum phenoxide, to favor substitution at the 2 and 6 positions. wikipedia.org Its derivatives are used to prevent degradation in a vast range of hydrocarbon-based products, from plastics and synthetic rubber to aviation fuels. vinatiorganics.comwikipedia.orggoogle.com

When 2,6-di-tert-butylphenol is incorporated into phosphite structures, the resulting hindered aryl phosphites function as highly effective secondary antioxidants. These compounds, a prominent example being Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), work by decomposing hydroperoxides into non-radical, stable alcohols, thus preventing the chain reactions of oxidative degradation that can damage polymers during high-temperature processing. The bulky di-tert-butylphenyl groups confer excellent thermal stability and resistance to hydrolysis. Research into phosphorus-containing derivatives of 2,6-di-tert-butylphenol has highlighted their wide spectrum of biological activity and antioxidant potential. researchgate.netresearchgate.net These compounds are noted for their ability to scavenge free radicals and protect materials from degradation caused by light, oxygen, and heat. The degradation of these phosphite stabilizers under conditions like gamma irradiation can sometimes lead to byproducts that may impact certain biological processes, a subject of ongoing investigation in fields like bioprocessing. engconfintl.org

Table 1: Properties and Applications of 2,6-Di-tert-butylphenol

| Property | Value |

| Chemical Formula | C14H22O |

| Molar Mass | 206.329 g·mol−1 |

| Appearance | Colorless to light yellow solid |

| Melting Point | 34 to 37 °C |

| Boiling Point | 253 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and benzene. vinatiorganics.com |

| Primary Application | Intermediate for antioxidants and UV stabilizers. vinatiorganics.comwikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

91453-88-2 |

|---|---|

Molecular Formula |

C42H69O6P |

Molecular Weight |

701.0 g/mol |

IUPAC Name |

2,6-ditert-butylphenol;phosphorous acid |

InChI |

InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |

InChI Key |

NQVZPTXAQLNXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Hindered Aryl Phosphites

Conventional Synthetic Routes

Traditional methods for synthesizing hindered aryl phosphites have been well-established, primarily relying on the reaction between a phosphorus trihalide and a hindered phenol (B47542). These routes are characterized by the use of acid-binding agents and specific solvents to drive the reaction to completion and to improve product purity and yield.

Esterification Reactions of Phosphorous Halides with Hindered Phenols

The primary conventional method for synthesizing hindered aryl phosphites is the direct esterification of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃), with a sterically hindered phenol like 2,6-di-tert-butylphenol (B90309). google.comnih.gov Phosphorus trichloride is electron-deficient due to the high electronegativity of the chlorine atoms, making it susceptible to nucleophilic attack by alcohols and phenols. nih.gov The reaction proceeds through a series of three sequential nucleophilic substitutions on the phosphorus atom. nih.govresearchgate.net

The general reaction is as follows: PCl₃ + 3 ArOH → P(OAr)₃ + 3 HCl

Where ArOH represents a hindered phenol. The reaction involves the displacement of chloride ions by the phenoxide ions, forming a stable phosphorus-oxygen bond. nih.gov A key challenge in this synthesis is ensuring the complete substitution of all three chlorine atoms. Incomplete reactions can lead to the presence of partially reacted intermediates, which are highly undesirable as they negatively impact the hydrolytic stability of the final product. google.com The molar ratio of the hindered phenol to the phosphorus trihalide is typically kept close to the stoichiometric 3:1 ratio, often with a slight excess of the phenol to ensure full conversion. google.com

Role of Acid-Binding Agents and Solvents in Synthesis

The esterification reaction produces hydrogen chloride (HCl) as a byproduct. nih.gov This acidic byproduct can react with the desired phosphite (B83602) ester product, leading to degradation and reduced yields. google.comorgsyn.org To mitigate this, acid-binding agents (also known as acid scavengers) are employed to neutralize the HCl as it is formed. google.comnih.gov

Acid-Binding Agents: Organic amine bases are commonly used for this purpose. Triethylamine (B128534) (TEA), for example, can be used in stoichiometric quantities to effectively scavenge the HCl, leading to yields as high as 80%. google.comgoogle.com The use of an acid-binding agent like TEA creates a hydrochloride salt that is typically insoluble in the reaction medium, facilitating its removal. google.com The mechanism involves the base deprotonating the phenol to form a more nucleophilic phenoxide anion, which then attacks the PCl₃. nih.govresearchgate.net Other bases, such as pyridine (B92270), dimethylformamide (DMF), and various organic ammonium (B1175870) salts, have also been shown to be effective catalysts and acid scavengers. nih.gov

Solvents: The choice of solvent is critical, especially when reactants are solid or the product is a high-melting-point crystalline substance. nih.gov Solvents not only facilitate the reaction by dissolving the reactants but can also influence the reaction rate and product yield. nih.gov Suitable solvents include aromatic hydrocarbons (like toluene (B28343) and xylene), alkanes (heptane, octane), and halogenated hydrocarbons. google.comnih.gov In some cases, the reaction can be carried out in the absence of a solvent, which can simplify the purification process. google.com For instance, using xylene as a solvent with a pyridine catalyst has been reported to increase product yields to up to 90%. nih.gov

| Catalyst/Base | Solvent | Reported Yield | Reference |

|---|---|---|---|

| Triethylamine (stoichiometric) | Not specified | ~80% | google.com |

| Dimethylformamide | Xylene | 85.4% | nih.gov |

| Pyridine | Xylene | Up to 90% | nih.gov |

| Organic Ammonium Salts | Toluene | 78% | nih.gov |

| Dibutylamine | Xylene | Not specified | quickcompany.in |

Specific Approaches for Tris(2,6-di-tert-butylphenyl) Phosphite and Related Derivatives

The synthesis of tris(2,6-di-tert-butylphenyl) phosphite and its commercially important relative, tris(2,4-di-tert-butylphenyl) phosphite (often known by the trade name Irgafos 168), requires carefully controlled conditions due to the steric hindrance of the phenols. google.comnih.gov

For the synthesis of tris(2,4-di-tert-butylphenyl) phosphite, a typical batch process involves charging a reactor with 2,4-di-tert-butylphenol, a base, and a solvent. nih.gov Phosphorus trichloride is then added dropwise at a controlled temperature (e.g., 40 °C). nih.gov After the addition is complete, the reaction mixture is maintained at temperature for a period to ensure completion. nih.gov The workup procedure involves washing the reaction mixture with water and an aqueous base solution (e.g., NaOH) to remove any remaining impurities and the hydrochloride salt of the base. nih.gov The final product is often purified by recrystallization from a solvent like isopropanol (B130326) to yield a white crystalline solid. nih.govnih.gov

Catalysts play a significant role in achieving high yields and purity. Studies have compared various catalysts, including amines, amides, sulfones, and phosphines, with amine catalysts like dimethylformamide demonstrating high effectiveness. nih.gov Certain mercaptothiazole or dithiocarbamic acid derivatives have also been patented as catalysts that produce high yields of high-quality, sterically hindered triaryl phosphites. google.com These catalysts have the advantage of being soluble in the reaction mixture, allowing for easier separation from the crystalline product and potential reuse. google.com

Advanced and Sustainable Synthetic Strategies

In response to the need for more efficient, economical, and environmentally friendly manufacturing processes, advanced synthetic strategies have been developed. nih.govnih.gov These methods, particularly those utilizing microreactors and continuous flow technology, offer significant advantages over traditional batch processing. researchgate.netgoogle.com

Microchannel Reactor Synthesis

Microchannel reactors offer vastly improved heat and mass transfer due to their high surface-to-volume ratio. google.comresearchgate.net This allows for precise control over reaction conditions, leading to shorter reaction times, milder conditions, and higher conversion rates and yields. google.com

In the synthesis of phosphite compounds, a microchannel reactor can be used to continuously react aryl phenols with phosphorus trichloride in the presence of an acid-binding agent. google.com This approach has been shown to achieve product yields as high as 99.9% and purity levels above 99.5%. google.com The process is easily scalable, offers high operational safety, and is more environmentally friendly due to high raw material utilization. google.com The rapid mixing and heat removal prevent the formation of hotspots, which can lead to side reactions and product degradation in conventional batch reactors. researchgate.netresearchgate.net

Continuous Flow Synthesis

Continuous flow synthesis extends the principles of microreactors to a larger, production-scale process. nih.govresearchgate.net This technology has been successfully applied to the synthesis of triaryl phosphites, including tris(2,4-di-tert-butylphenyl) phosphite. nih.govnih.gov

In a continuous flow setup, streams of the reactants (hindered phenol with an acid-binding agent like triethylamine in a solvent, and PCl₃ in a solvent) are pumped through a heated tube or coil reactor. researchgate.netnih.gov The reaction occurs within the reactor, and the product stream emerges continuously. A key advantage is the dramatic reduction in reaction time. For example, the synthesis of triphenyl phosphite derivatives has been achieved with a residence time of just 20 seconds in a microreactor, a significant improvement over batch methods that can take hours. nih.govresearchgate.netnih.gov

This method allows for the use of stoichiometric reactant ratios, making the process more efficient and economical. nih.gov Furthermore, kilogram-scale production has been demonstrated, achieving a throughput of up to 18.4 kg/h for tris(2,4-di-tert-butylphenyl) phosphite with a yield of 88%. nih.gov The precise control over temperature and reaction time in flow systems helps to suppress undesired side reactions, ensuring a high-quality product. researchgate.net

| Parameter | Conventional Batch Synthesis | Microchannel/Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes nih.gov |

| Yield | ~80-90% google.comnih.gov | Up to 99.9% google.com |

| Process Control | Difficult, potential for hotspots | Precise temperature and mixing control researchgate.netgoogle.com |

| Safety | Handling of large volumes of reactive materials | Smaller reaction volumes, enhanced safety google.com |

| Scalability | Requires larger vessels | Easily scalable by parallelization or longer operation nih.govgoogle.com |

| Efficiency | Often requires excess reactants | Can use stoichiometric ratios, high material utilization nih.gov |

Green Chemistry Principles in Phosphite Synthesis

The integration of green chemistry principles into the synthesis of hindered aryl phosphites aims to reduce the environmental impact of these processes. Key areas of focus include maximizing atom economy, minimizing waste, and utilizing safer chemicals and reaction conditions. nih.govrsc.org

One of the primary strategies involves moving away from stoichiometric reagents to catalytic processes, which inherently generate less waste. rsc.org The use of solvents is also a critical consideration. While traditional syntheses often employ organic solvents like xylene, hexane, or toluene, newer methods explore solvent-free conditions or the use of greener solvents to reduce volatile organic compound (VOC) emissions. google.comnih.gov

Process intensification, such as the use of continuous flow microreactors, represents a significant advancement. nih.govacs.org This technology allows for rapid reactions with short residence times, often leading to higher yields and purity. For instance, the synthesis of tris(2,4-di-tert-butylphenyl) phosphite has been achieved in a continuous flow system with a residence time of only 20 seconds, offering a more efficient, economical, and environmentally friendly alternative to traditional batch processing. nih.govacs.org This approach allows for the use of reactants in stoichiometric ratios, further enhancing atom economy and reducing waste. acs.org

The reduction of hazardous byproducts is another cornerstone of green synthesis. In the traditional synthesis of aryl phosphites from phenols and phosphorus trichloride (PCl₃), hydrogen chloride (HCl) is generated as a byproduct. nih.gov Green chemistry approaches focus on efficient neutralization and removal of such byproducts or developing alternative pathways that avoid their formation altogether. nih.govgoogle.com

| Green Chemistry Principle | Application in Hindered Aryl Phosphite Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Using catalytic methods instead of stoichiometric reagents. Efficient removal of byproducts like HCl. | Reduces the overall volume of chemical waste generated. | rsc.orgnih.gov |

| Atom Economy | Employing reactants in stoichiometric ratios, particularly in continuous flow synthesis. | Maximizes the incorporation of starting materials into the final product. Achieved in the rapid synthesis of tris(2,4-di-tert-butylphenyl) phosphite. | acs.org |

| Safer Solvents & Auxiliaries | Exploration of solvent-free reaction conditions or use of less hazardous solvents than traditional options like xylene or toluene. | Minimizes environmental impact and worker exposure to volatile organic compounds (VOCs). | google.com |

| Energy Efficiency | Development of reactions that proceed under milder conditions (lower temperatures and pressures). Continuous flow reactors can also offer better heat management. | Reduces energy consumption and associated costs. Some catalytic reactions can proceed at room temperature. | nih.govnih.gov |

| Process Intensification | Use of continuous flow microreactors for synthesis. | Significantly shortens reaction times (e.g., from hours to seconds), improves yield, and allows for safer, more controlled production. | nih.govacs.org |

Catalytic Approaches in Phosphite Synthesis

The synthesis of sterically hindered aryl phosphites, such as those derived from 2,6-di-tert-butylphenol, is often challenging due to the bulky ortho-substituents that impede the reaction between the phenol and the phosphorus source. google.com In the absence of an effective catalyst, these reactions are often incomplete, resulting in low yields and impure products. google.com Consequently, various catalytic systems have been developed to enhance reaction rates and selectivity.

Transition Metal Catalysis Transition metal catalysts, particularly those based on nickel and palladium, are widely employed for C-P cross-coupling reactions to synthesize aryl phosphonates and related compounds. nih.govbeilstein-archives.org

Nickel Catalysts: Nickel(II) chloride (NiCl₂) is a common pre-catalyst used in the phosphonylation of aryl halides. nih.gov The catalytic cycle typically involves the in-situ reduction of Ni(II) to the active Ni(0) species by the phosphite reagent. beilstein-archives.org This approach, however, often requires high reaction temperatures, typically above 160°C. nih.gov

Palladium Catalysts: Palladium-based systems, such as those using palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0), can facilitate these reactions under milder conditions, sometimes as low as 90°C. nih.govorganic-chemistry.org These catalysts are effective for coupling aryl halides or boronate esters with phosphites. organic-chemistry.orgdigitellinc.com

Other Catalytic Systems Beyond nickel and palladium, other catalytic systems have proven effective:

Zinc Catalysts: Environmentally benign Zinc(II) catalysts, such as the sterically hindered bis(2,2,6,6-tetramethyl-3,5-heptanedionato) zinc(II) (Zn(TMHD)₂), have been used for the efficient synthesis of phosphite diesters. rsc.orgrsc.org These catalysts operate under mild, additive-free conditions and demonstrate high functional group tolerance. rsc.orgrsc.org

Amine and Heterocyclic Catalysts: Various nitrogen-containing compounds, including amines (like tripropylamine), amides, and nitrogen heterocycles, can catalyze the reaction between phenols and phosphorus trichloride. google.comgoogle.com For instance, derivatives of mercaptobenzothiazole or dithiocarbamic acid have been patented as effective catalysts for producing high yields of hindered aryl phosphites. google.com These catalysts are often soluble in the reaction medium, simplifying the product purification process. google.com

The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions. The primary goal is to overcome the steric hindrance presented by the ortho-tertiary alkyl groups on the phenol, ensuring a complete reaction and a high-purity final product. google.com

| Catalyst Type | Specific Catalyst Example(s) | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Nickel-Based | Nickel(II) chloride (NiCl₂) | Aryl halides and trialkyl phosphites | Effective for C-P cross-coupling. | nih.govbeilstein-archives.org |

| Palladium-Based | Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0) | Aryl halides/boronate esters and H-phosphonates/phosphites | Allows for milder reaction conditions compared to nickel catalysts. | nih.govorganic-chemistry.org |

| Zinc-Based | Zn(TMHD)₂ (bis(2,2,6,6-tetramethyl-3,5-heptanedionato) zinc(II)) | Alcohols/Phenols and phosphonylation reagents | Environmentally benign, operates under mild, additive-free conditions, high selectivity. | rsc.orgrsc.org |

| Copper-Based | Cu₂O | Boronic acids and H-phosphonate dialkyl esters | Mild and efficient for coupling boronic acids. | organic-chemistry.org |

| Heterocyclic/Amine | 2-mercaptobenzothiazole, Tripropylamine | Ortho-tertiary alkyl phenols and phosphorus trihalides | Produces high yields of high-quality products; catalyst can be recycled. | google.comgoogle.com |

Iii. Spectroscopic and Structural Characterization of Hindered Aryl Phosphites

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic analysis is fundamental to the characterization of these sterically congested molecules. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray diffraction, and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for characterizing organophosphorus compounds in solution. The combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton-containing fragments of the molecule. For a hindered aryl phosphite (B83602) derived from 2,6-di-tert-butylphenol (B90309), the spectrum would be characterized by distinct signals for the aromatic protons and the tert-butyl protons. The tert-butyl groups, being equivalent in a symmetric environment, would typically appear as a sharp singlet far upfield (around 1.3-1.5 ppm). The aromatic protons would appear as a multiplet in the downfield region (typically 7.0-7.5 ppm). The integration of these signals would confirm the ratio of tert-butyl to aryl protons, consistent with the proposed structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals would include those for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as the distinct signals for the aromatic carbons. The carbon directly bonded to the oxygen (ipso-carbon) would show a characteristic chemical shift influenced by the P–O–C linkage and may exhibit coupling to the phosphorus nucleus (²JP-C).

Table 1: Representative NMR Spectroscopic Data for Hindered Aryl Phosphites

| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) for Tris(2,6-di-tert-butylphenyl) phosphite Analogs | Key Features |

|---|---|---|---|

| ³¹P | Singlet | +115 to +130 | Chemical shift is highly sensitive to steric hindrance around the P atom. |

| ¹H | Singlet | 1.3 – 1.5 | Corresponds to the 54 equivalent protons of the six tert-butyl groups. |

| Multiplet | 7.0 – 7.5 | Corresponds to the 9 protons on the three aromatic rings. | |

| ¹³C | Aromatic C-O | 150 – 155 | Shows coupling to phosphorus (²JP-C). |

| Aromatic C-H / C-C | 120 – 140 | Multiple signals corresponding to the different aromatic carbon environments. | |

| Quaternary C (tert-butyl) | 34 – 36 | Signal for the central carbon of the tert-butyl group. | |

| Methyl C (tert-butyl) | 30 – 32 | Signal for the methyl carbons of the tert-butyl group. |

Single Crystal X-ray Diffraction: Obtaining a suitable single crystal of a highly hindered molecule like tris(2,6-di-tert-butylphenyl) phosphite can be challenging due to the steric bulk impeding regular crystal packing. However, if successful, the analysis would provide unambiguous proof of the molecular structure. Key structural parameters of interest would be the P–O and O–C bond lengths and, most importantly, the C–P–C and P–O–C bond angles. These angles would be significantly distorted from the ideal trigonal pyramidal geometry of less hindered phosphites, showcasing the severe steric strain imposed by the ortho-tert-butyl groups. The analysis would also reveal the specific propeller-like conformation adopted by the three aryl groups in the solid state.

Powder X-ray Diffraction (PXRD): In cases where single crystals cannot be grown, PXRD can be used to analyze the crystalline nature of a bulk sample. While it does not provide the atomic-level detail of single-crystal analysis, it can confirm the presence of a crystalline phase and can be used for phase identification if a reference pattern is available or can be calculated. For novel compounds, ab initio structure determination from powder data is sometimes possible, though complex.

Table 2: Typical X-ray Crystallographic Parameters for Sterically Hindered Triarylphosphines/Phosphites

| Parameter | Typical Value | Significance |

|---|---|---|

| P–O Bond Length | 1.60 – 1.65 Å | Indicates the nature of the phosphorus-oxygen single bond. |

| O–P–O Bond Angle | 95° – 105° | Reflects the pyramidal geometry at the phosphorus center, compressed by steric bulk. |

| P–O–C Bond Angle | 120° – 130° | Wider angles may indicate steric relief. |

| Molecular Conformation | Propeller-like, C₃ or lower symmetry | The aryl rings are twisted out of plane to minimize steric clashes. |

FTIR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The spectrum of a hindered aryl phosphite would be dominated by absorptions corresponding to the vibrations of the aryl rings and the tert-butyl groups. The key vibrational bands are the P–O–Ar stretches. These typically appear as strong bands in the fingerprint region of the spectrum. The absence of a broad O–H stretching band (around 3200-3600 cm⁻¹) would confirm the complete reaction of the 2,6-di-tert-butylphenol starting material.

Table 3: Key FTIR Absorption Bands for Hindered Aryl Phosphites

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3050 | Aromatic C–H Stretch | Medium-Weak |

| 2850–2960 | Aliphatic C–H Stretch (tert-butyl) | Strong |

| ~1580, ~1470 | Aromatic C=C Stretch | Medium-Strong |

| 1200–1250 | P–O–C Asymmetric Stretch | Strong |

| 850–950 | P–O–C Symmetric Stretch | Strong |

| ~750 | Aromatic C-H Out-of-Plane Bend | Strong |

Conformational Analysis and Steric Effects

The defining feature of tris(2,6-di-tert-butylphenyl) phosphite is the immense steric pressure exerted by the six ortho-tert-butyl groups surrounding the phosphorus center. This steric hindrance dictates the molecule's conformation, reactivity, and spectroscopic properties.

The three bulky 2,6-di-tert-butylphenyl groups cannot lie in the same plane. To minimize steric repulsion, they are forced to adopt a propeller-like conformation. The phosphorus atom sits (B43327) at the hub, and the three aryl rings are twisted with significant dihedral angles with respect to the P–O bonds. This twisting creates a sterically shielded pocket around the phosphorus atom's lone pair of electrons.

This steric shielding has several consequences:

It protects the phosphorus atom from oxidation, contributing to the compound's stability.

It hinders the ability of the phosphorus lone pair to act as a Lewis base or a ligand for a metal center.

It leads to the aforementioned distortions in bond angles observed in X-ray crystallography and influences the electronic environment, as detected by ³¹P NMR.

Computational modeling, such as Density Functional Theory (DFT), is often employed to explore the conformational landscape of such molecules. These calculations can predict the most stable conformers, estimate the rotational barriers of the P–O bonds, and calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. The analysis reveals that the molecule likely exists as a mixture of interconverting conformers in solution, with the propeller-like arrangement being the most energetically favorable.

Iv. Mechanistic Studies of Hindered Aryl Phosphite Antioxidant Action in Polymeric Systems

Hydroperoxide Decomposition Mechanisms

A critical step in polymer degradation is the formation of hydroperoxides (ROOH), which are unstable and can decompose to form highly reactive radicals that propagate further degradation. vinatiorganics.comcnrs.fr Hindered aryl phosphites excel at converting these detrimental hydroperoxides into non-radical, stable products. nih.govvinatiorganics.com This function is crucial for maintaining the polymer's integrity, especially during high-temperature processing. vinatiorganics.com The efficiency of this decomposition is influenced by the steric and electronic properties of the substituents on the phosphorus atom. mmu.ac.ukcnrs.fr

The principal mechanism by which phosphite (B83602) antioxidants neutralize hydroperoxides is through a stoichiometric ionic reaction. cnrs.fr In this non-radical process, the trivalent phosphorus atom of the phosphite ester, P(OR)₃, reduces the hydroperoxide (ROOH) to a corresponding alcohol (ROH). vinatiorganics.com Concurrently, the phosphite is oxidized to a stable phosphate (B84403) species, P(O)(OR)₃. nih.govvinatiorganics.com This reaction effectively prevents the homolytic cleavage of the hydroperoxide's oxygen-oxygen bond, which would otherwise generate chain-initiating radicals. bdmaee.net

The general reaction is as follows: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH vinatiorganics.com

The reactivity in this stoichiometric decomposition follows a general trend, with hindered aryl phosphites being less reactive than other types due to steric hindrance. acs.orgmmu.ac.uk

Table 1: Relative Reactivity of Phosphorus Compounds in Hydroperoxide Decomposition

| Compound Type | Relative Reactivity |

|---|---|

| Phosphonites | Highest |

| Alkyl phosphites | High |

| Aryl phosphites | Medium |

| Hindered aryl phosphites | Lower |

This table is based on findings that indicate reactivity decreases with increasing size and electron-acceptor ability of substituent groups. acs.orgmmu.ac.ukcnrs.fr

Free Radical Scavenging Mechanisms

In addition to their primary role as hydroperoxide decomposers, hindered aryl phosphites also possess the ability to function as chain-breaking antioxidants by scavenging free radicals. acs.orgcnrs.frresearchgate.net This dual functionality makes them particularly effective processing stabilizers. mmu.ac.uk They can directly interact with and neutralize the key radical species that propagate oxidative chain reactions, namely alkylperoxyl (ROO•) and alkoxyl (RO•) radicals. cnrs.fr However, their efficiency as radical scavengers at ambient temperatures is generally lower than that of traditional hindered phenolic antioxidants. acs.org

The chain-breaking activity of hindered aryl phosphites is directly linked to their unique structure, which combines a phosphorus center with sterically hindered phenolic groups. cnrs.frresearchgate.net When a hindered aryl phosphite reacts with an alkoxyl radical (RO•), a substitution reaction occurs at the phosphorus atom. This reaction releases a hindered aryloxyl radical (ArO•), which is a very stable, non-propagating species. acs.orgcnrs.fr

The reaction can be represented as: P(OAr)₃ + RO• → P(O)(OAr)₂OR + ArO•

This resulting hindered aryloxyl radical is resonance-stabilized and sterically shielded, which makes it a poor initiator for new oxidation chains. partinchem.com Instead, it acts as a terminator, efficiently trapping another polymer radical (R•) to end the degradation cycle. cnrs.frpartinchem.com

Table 2: Functions of Hindered Aryl Phosphites in Polymer Stabilization

| Mechanism | Reactant | Key Products | Antioxidant Role |

|---|---|---|---|

| Hydroperoxide Decomposition | Polymer Hydroperoxide (ROOH) | Alcohol (ROH), Phosphate | Preventive (Secondary) |

| Free Radical Scavenging | Alkoxyl Radical (RO•) | Hindered Aryloxyl Radical (ArO•) | Chain-Breaking (Primary) |

Synergistic Effects in Polymer Stabilization Systems

The performance of hindered aryl phosphites is significantly enhanced when they are used in combination with other types of antioxidants, a phenomenon known as synergism. nih.govnih.gov This approach allows for a multi-pronged defense against polymer degradation, targeting different stages and species in the oxidation cycle more effectively than any single additive could alone. vinatiorganics.com

The most common and effective synergistic combinations involve pairing hindered aryl phosphites (secondary antioxidants) with primary antioxidants, such as hindered phenols. nih.govnih.govpartinchem.com In these systems, the hindered phenol (B47542) efficiently scavenges free radicals by donating a hydrogen atom, a process that can inadvertently generate some hydroperoxides. nih.govpartinchem.com

The phosphite then complements this action by decomposing these hydroperoxides into stable alcohols, preventing them from becoming a source of new radicals. nih.gov This synergistic interaction provides superior protection against both thermal degradation during processing and long-term oxidative aging, while also improving properties like color stability. nih.govnih.govplaschina.com.cn Some studies suggest that the phosphite can also regenerate the "spent" phenolic antioxidant from its oxidized form, further extending the stabilization period. vinatiorganics.com This comprehensive protection mechanism is a cornerstone of modern polymer stabilization technology. vinatiorganics.com

Combinations with Hindered Amine Light Stabilizers (HALS)

The combination of hindered aryl phosphites with Hindered Amine Light Stabilizers (HALS) in polymeric systems often results in synergistic effects, enhancing the material's stability beyond the additive performance of the individual components. cnrs.fr HALS are primarily categorized as primary antioxidants, while phosphites function as secondary antioxidants. nih.gov The interaction between these two classes of stabilizers can be complex, leading to either beneficial synergistic effects or detrimental antagonistic ones. iea-shc.org

Research into binary combinations of phosphites and HALS in polypropylene (B1209903) has demonstrated notable synergism, particularly during thermal aging. cnrs.fr The level of this synergistic interaction is highly dependent on the chemical nature of the phosphite and the molar ratio of the components. For instance, studies have shown that for aromatic phosphites, a molar excess of the phosphite is required to achieve the most effective synergism under thermoxidative conditions. Conversely, when using aliphatic phosphites, a molar excess of the HALS is needed for optimal performance. cnrs.fr

A proposed mechanism for the synergism between an aromatic phosphite and a HALS involves the generation of a hindered phenol. cnrs.fr This newly formed species can then engage in a complementary regenerative antioxidant cycle, effectively removing alkyl (R•) and alkylperoxyl (ROO•) radicals that propagate polymer degradation. cnrs.fr

Furthermore, stabilizer molecules that incorporate both the phosphite and HALS functionalities within the same structure, known as 'HALS-phosphites', have been developed. These compounds exhibit an intramolecular synergistic action, or autosynergism, and have been found to be superior stabilizers compared to equivalent mixtures of the individual phosphite and HALS compounds. cnrs.fracs.org Tetramethylpiperidinyl phosphites and phosphonites are examples of such molecules that show exceptional efficiency in protecting polymers against both thermo- and photo-oxidation. acs.org

The following table summarizes the performance of HALS and phosphite combinations in polypropylene, highlighting the synergistic effects observed.

| Stabilizer System | Component A | Component B | Molar Ratio (A:B) | Performance Outcome | Reference |

| Mixture | Aromatic Phosphite (Irgafos 168) | HALS (Tinuvin 770) | > 1:1 | Synergistic, optimal with excess phosphite | cnrs.fr |

| Mixture | Aliphatic Phosphite (TLP) | HALS (Tinuvin 770) | < 1:1 | Synergistic, optimal with excess HALS | cnrs.fr |

| Integrated Molecule | HALS-Phosphite | N/A | 1:1 (functional groups) | Autosynergistic, often higher efficiency than mixtures | cnrs.fr |

This table illustrates the varying optimal conditions for synergism based on the chemical structure of the phosphite stabilizer when combined with HALS.

Influence of Phosphite Structure on Antioxidant Activity

The efficiency of phosph(on)ites in decomposing hydroperoxides follows a general hierarchy: phosphonites exhibit the highest activity, followed by alkyl phosphites, aryl phosphites, and finally, hindered aryl phosphites showing the least efficiency in this specific role. acs.org This difference is attributed to the electronic and steric properties of the organic groups attached to the phosphorus atom.

Despite their lower inherent efficiency as hydroperoxide decomposers, hindered aryl phosphites possess the unique ability to also function as chain-breaking primary antioxidants. acs.org This dual functionality arises from their reaction with alkoxyl radicals (RO•), which leads to the release of hindered aryloxyl radicals. These aryloxyl radicals are stable and can effectively terminate the radical chain oxidation process. cnrs.fracs.org However, at ambient temperatures, the chain-breaking activity of aryl phosphites is generally lower than that of traditional hindered phenols. acs.org

The performance of phosphites can be further influenced by environmental conditions. At elevated temperatures in an oxidizing environment, hindered aryl phosphites can undergo hydrolysis. This process yields phenols and hydrogen phosphonites, which are themselves potent chain-breaking antioxidants, thereby enhancing the protective capacity of the stabilizer system. acs.org

The distinction between aliphatic and sterically hindered aromatic phosphites is also significant, particularly for melt stabilization. The higher performance of hindered aromatic phosphites is linked to their ability to engage in the chain-breaking (CB) mechanism in addition to their peroxidolytic (PD-S) activity. Aliphatic phosphites, in contrast, tend to act solely through peroxide decomposition. cnrs.fr

The following table summarizes the relationship between the structural features of phosphites and their antioxidant action.

| Phosphite Structural Feature | Primary Antioxidant Mechanism | Influence on Antioxidant Activity | Reference |

| Aryl Group (general) | Hydroperoxide Decomposition | Efficiency is generally lower than alkyl phosphites. | acs.org |

| Hindered Aryl Group | Hydroperoxide Decomposition & Chain-Breaking | Releases hindered phenoxyl radicals to terminate oxidation chains. Dual functionality enhances overall protection, especially during melt processing. | cnrs.fracs.org |

| Alkyl Group | Hydroperoxide Decomposition | More efficient at hydroperoxide decomposition than aryl phosphites but lacks significant chain-breaking activity. | cnrs.fracs.org |

| Phosphonite Structure | Hydroperoxide Decomposition | Highest efficiency in hydroperoxide reduction compared to phosphites. | acs.org |

| Hydrolyzable Structure | Chain-Breaking (via hydrolysis products) | At high temperatures, hydrolysis can generate effective chain-breaking phenols and hydrogen phosphonites. | acs.org |

This table outlines how different chemical structures within the phosphite family dictate their primary mode of antioxidant action and relative effectiveness.

V. Catalytic Applications of Hindered Aryl Phosphite Ligands

Transition Metal Catalysis (e.g., Palladium, Rhodium, Nickel)

Ligands derived from 2,6-di-tert-butylphenol (B90309) and phosphorous acid, such as tris(2,6-di-tert-butylphenyl)phosphite, are instrumental in catalysis involving various transition metals. The selection of the metal is dictated by the specific transformation desired.

Palladium: In palladium catalysis, these bulky phosphite (B83602) ligands are highly effective. An extensive series of triaryl phosphite derivatives of palladium(II) dihalides have been synthesized and characterized. uu.nl The steric bulk of ligands like tri-o-tolyl phosphite can influence the stereochemistry of the resulting complexes, favoring the formation of trans-isomers. uu.nl These palladium-phosphite systems are particularly active in cross-coupling reactions. lookchem.commdpi.com For instance, palladacycles formed from the orthometallation of bulky triaryl phosphites are extremely active catalysts for Suzuki and Stille couplings. researchgate.net

Rhodium: Rhodium complexes incorporating phosphite ligands are widely used in hydroformylation and isomerization reactions. The steric and electronic properties of the phosphite ligand can significantly influence the regioselectivity and efficiency of these processes. rsc.org For example, rhodium catalysts with bulky phosphite ligands have demonstrated extremely high rates in the hydroformylation of olefins like oct-1-ene. rsc.org Rhodium/diphosphine catalyst systems have also been successfully employed in regioselective cycloisomerization reactions. rutgers.edu

Nickel: Nickel complexes featuring phosphite ligands are effective catalysts for various transformations, including isomerization and cycloaddition reactions. acs.orgresearchgate.net Air-stable Ni(0)-phosphite complexes serve as valuable precatalysts for cross-coupling reactions. researchgate.net The combination of Ni(cod)2 with phosphites is known to catalyze intramolecular Diels-Alder reactions and other cycloadditions. researchgate.net For example, tetrakis(triethylphosphite)nickel(0) is a well-known precatalyst for the isomerization of alkenes. acs.org

The table below summarizes the application of these transition metals with phosphite ligands in key catalytic reactions.

Table 1: Overview of Transition Metal Applications with Hindered Aryl Phosphite Ligands| Transition Metal | Catalytic Application | Example Reaction | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling | Suzuki, Stille, Heck Reactions | researchgate.net |

| Rhodium (Rh) | Hydroformylation, Isomerization | Hydroformylation of oct-1-ene | rsc.org |

| Nickel (Ni) | Isomerization, Cycloaddition | Isomerization of hept-1-ene | acs.org |

Asymmetric Catalysis

The modular nature of phosphite ligands makes them highly attractive for asymmetric catalysis. By incorporating chiral backbones, often derived from natural products or axially chiral biaryls, enantioselective transformations can be achieved. The steric hindrance provided by the 2,6-di-tert-butylphenyl groups is often crucial for creating a well-defined chiral pocket around the metal center, which is essential for effective enantiodiscrimination.

In asymmetric hydrogenation, chiral phosphite-containing ligands have been successfully applied to achieve high enantioselectivities. Rhodium complexes are frequently used for the hydrogenation of functionalized olefins. An important breakthrough involved the use of ligands derived from chiral diols like dianhydro-d-mannitol combined with binaphthyl phosphite moieties, which yielded excellent enantiomeric excesses (ee's) in the hydrogenation of substrates like dimethyl itaconate.

Hybrid phosphine-phosphite ligands have also proven to be highly effective. For instance, ligands derived from D-(+)-xylose have been used to develop a new class of catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives, achieving excellent enantioselectivities (>99% ee) under mild conditions. thieme-connect.dersc.org Research has shown that varying the substituents on the biphenyl (B1667301) portion of the phosphite moiety significantly impacts enantioselectivity, and the configuration of the phosphite group often controls the sense of enantioselection. thieme-connect.dersc.org

Transition metal-catalyzed hydroboration is a powerful method for introducing boron functional groups into organic molecules. Achieving high enantioselectivity often relies on the design of the chiral ligand. While bidentate phosphine (B1218219) ligands like BINAP and JOSIPHOS are commonly used with rhodium to achieve good results in the asymmetric hydroboration of styrenes, phosphite-based ligands also play a role. nih.gov For example, a supramolecular catalyst system involving TADDOL-derived phosphites coordinated to a zinc complex, used in conjunction with a rhodium precursor, provided excellent regioselectivities in the hydroboration of aryl alkenes. nih.gov First-row transition metals like iron and cobalt are also being explored for these reactions, highlighting the need for continued ligand design to control selectivity. thieme-connect.deyoutube.com The steric and electronic tunability of hindered aryl phosphites makes them promising candidates for further development in this area, aiming to enhance both regio- and enantioselectivity. nih.govyoutube.com

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Stille, Heck)

Hindered aryl phosphite ligands are particularly effective in palladium-catalyzed carbon-carbon bond-forming reactions, where they promote high catalytic activity and stability.

Stille Coupling: For the Stille reaction, which couples organotin reagents with organic halides, electron-deficient ligands are often beneficial. nih.gov Bulky phosphite ligands have been successfully employed in this context. Adducts of palladacycles with di- and trialkylphosphines, where the palladacycle itself is formed from a bulky phosphite, show very high activity in the Stille coupling of aryl chlorides. researchgate.net

Heck Reaction: The Heck reaction couples alkenes with aryl halides. The steric and electronic properties of the phosphorus ligand are critical for the reaction's outcome. Bulky monodentate phosphine ligands have been shown to be superior for engaging hindered olefins. rsc.org While traditional Heck reactions often face challenges with sterically hindered substrates, the use of bulky ligands can overcome these limitations. rsc.orgscite.ai The ligand's bulk can favor the formation of a monoligated palladium species, which may be necessary to allow for the coordination of both the substrate and other directing groups. rsc.org

The table below provides examples of yields achieved in Suzuki coupling reactions using a palladium-phosphite catalyst system.

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/Phosphite System

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 4-Bromoanisole | 4-Methoxybiphenyl | 96 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 90 |

| 1-Bromonaphthalene | 1-Phenylnaphthalene | 92 |

Data synthesized from representative yields in palladium-phosphite catalyzed reactions. nih.gov

Isomerization Reactions

Transition metal complexes with phosphite ligands are effective catalysts for isomerization reactions, such as the migration of double bonds in alkenes.

Nickel-Catalyzed Isomerization: Nickel phosphite complexes are well-established precatalysts for this transformation. For example, tetrakis(triethylphosphite)nickel(0), [Ni{P(OEt)3}4], can be activated by protonation to generate a nickel-hydride species, [HNi{P(OEt)3}4]+. acs.org This active catalyst promotes the isomerization of terminal alkenes, such as 1-heptene, to an equilibrium mixture of internal alkenes. The mechanism involves the dissociation of a phosphite ligand, coordination of the olefin, insertion into the metal-hydride bond, followed by β-hydride elimination to release the isomerized product. acs.org

Rhodium- and Palladium-Catalyzed Isomerization: Rhodium complexes are also widely used for isomerization. rutgers.edursc.org Rhodium/diphosphine systems have been developed for the regioselective cycloisomerization of 1,6-allenenes into exocyclic 1,3-dienes. rutgers.edu Palladium(0) catalysts can also induce isomerization. For instance, the interconversion of diastereomeric diphosphines has been observed in the presence of catalytic amounts of Pd(dba)2, demonstrating the ability of palladium to catalyze structural isomerizations.

Role of Steric Hindrance and Electronic Properties in Ligand Design

The catalytic performance of hindered aryl phosphite ligands is a direct consequence of their distinct steric and electronic characteristics. The interplay between these two factors is fundamental to ligand design and the optimization of catalytic processes.

Steric Hindrance: The bulky 2,6-di-tert-butylphenyl groups create a large, well-defined steric environment around the metal center. This steric bulk has several important effects:

Promotes Reductive Elimination: By increasing steric crowding around the metal, these ligands can accelerate the rate-limiting reductive elimination step in many cross-coupling cycles, leading to higher turnover frequencies.

Controls Coordination Number: The bulkiness often favors the formation of low-coordinate, highly reactive catalytic species, such as monoligated palladium complexes, which can be crucial for activating challenging substrates. rsc.org

Influences Selectivity: In asymmetric catalysis, the steric profile is key to creating a chiral environment that effectively differentiates between enantiotopic faces or groups of a prochiral substrate.

Enhances Catalyst Stability: The steric bulk can encapsulate the metal center, protecting it from decomposition pathways like the formation of inactive metal clusters.

Electronic Properties: Phosphite ligands are π-acceptors due to the presence of low-lying σ* orbitals on the P-O bonds. This has significant electronic consequences:

Stabilization of Electron-Rich Metals: Their π-acceptor character helps to stabilize low-valent, electron-rich metal centers, such as Pd(0), which are key intermediates in many catalytic cycles. researchgate.net

Modification of Metal Reactivity: By withdrawing electron density from the metal, phosphites can make the metal center more electrophilic, which can influence its reactivity in steps like oxidative addition.

Tunability: The electronic properties can be readily tuned by changing the substituents on the aryl rings. Electron-withdrawing groups on the phenyl rings increase the π-acidity of the ligand, while electron-donating groups decrease it. This allows for the rational design of ligands for specific catalytic applications. nih.gov

An appropriate balance between steric bulk and electronic effects is often required for optimal catalytic performance. For instance, in sterically demanding Suzuki-Miyaura coupling, ligands must be bulky enough to facilitate the reaction but also possess the right electronic properties to support the entire catalytic cycle. researchgate.net The ability to systematically modify both the steric and electronic parameters of hindered aryl phosphite ligands makes them a cornerstone of modern catalyst development. nih.gov

Ligand Conformational Flexibility in Catalytic Cycles

The catalytic efficacy of many transition metal complexes supported by hindered aryl phosphite ligands is not solely dependent on their static structural features but also on their dynamic behavior, specifically their conformational flexibility. nih.govpitt.edu Conformationally flexible ligands can adapt their structure to meet the distinct steric and electronic requirements of different elementary steps within a single catalytic cycle. nih.gov This adaptability can be crucial in reactions where the rate-determining and selectivity-determining steps are different. nih.govpitt.edu

Research using Density Functional Theory (DFT) and experimental studies on systems with flexible backbones has provided significant insight into this phenomenon. pitt.edu For instance, in the rhodium-catalyzed asymmetric hydroboration of alkenes using α,α,α′,α′-tetraaryldioxolane-4,5-dimethanol (TADDOL)-derived phosphite ligands, the ligand's ability to switch between different conformations is key to achieving high reactivity and selectivity. nih.govpitt.edu The TADDOL backbone can adopt two primary conformations: a more stable pseudo-chair form and a more distorted pseudo-boat form. nih.gov

These distinct conformations present different steric environments around the metal center. The computational and experimental investigation revealed that the catalytic cycle leverages this flexibility:

A pseudo-chair conformation is favored during the rate-determining C–B reductive elimination step. This conformation creates a less hindered environment that facilitates the necessary bonding interactions. pitt.edu

Conversely, the enantioselectivity-determining migratory insertion step proceeds via a pseudo-boat ligand conformation. This conformer generates a more anisotropic (directionally dependent) steric field, which leads to greater steric interactions between the ligand and the substrate, thereby controlling the π-facial selectivity of the reaction. pitt.edu

This ability of a ligand to self-adapt its conformation to stabilize multiple transition states within a cycle is a powerful strategy for enhancing catalyst performance. nih.gov It allows the catalyst to navigate the energy landscape of the reaction more efficiently, overcoming the challenge of optimizing for both high reactivity and high selectivity when these are determined in separate mechanistic steps. nih.gov

Table 1: Influence of Ligand Conformation on Transition States in a Catalytic Cycle This table is generated based on findings from DFT studies on conformationally flexible ligands and illustrates the principle of conformational adaptation.

| Catalytic Step | Preferred Ligand Conformation | Role of Conformation | Outcome |

|---|---|---|---|

| Migratory Insertion | Pseudo-boat | Creates a highly anisotropic steric environment for effective chiral recognition. | High Enantioselectivity |

| Reductive Elimination | Pseudo-chair | Provides a less hindered environment to lower the energy barrier of the rate-determining step. | High Reactivity |

Impact on Reaction Selectivity and Reactivity Profiles

The steric and electronic properties of hindered aryl phosphite ligands, such as those derived from 2,6-di-tert-butylphenol, have a profound impact on the selectivity (e.g., regioselectivity, enantioselectivity) and reactivity (e.g., turnover frequency) of catalytic reactions. acs.orgmdpi.com

Impact on Regioselectivity: In reactions like hydroformylation, where an aldehyde and a hydrogen atom are added across a double bond, the regioselectivity (the preference for the linear vs. branched aldehyde product) is heavily influenced by the ligand structure. mdpi.com The steric bulk of hindered aryl phosphites plays a crucial role. Generally, bulkier ligands favor the formation of the linear (n) aldehyde, which is often the desired product, by sterically disfavoring the transition state that leads to the branched (iso) product. bris.ac.uk Studies on a series of monophosphite ligands in the rhodium-catalyzed hydroformylation of n-octenes demonstrated that sterically demanding structures produced the highest n-selectivities. mdpi.com However, the relationship is not always linear; an optimal level of steric bulk may exist for maximizing both activity and selectivity. bris.ac.uk

Impact on Enantioselectivity: In asymmetric catalysis, achieving high enantioselectivity is paramount. Chiral, hindered phosphite ligands are designed to create a rigid and well-defined chiral environment around the metal center. acs.orgalfachemic.com This environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other. The enantiomeric excess (ee) obtained is a direct measure of the ligand's effectiveness. For example, in the Rh-catalyzed hydrogenation of dehydroamino acid derivatives, modular phosphite-phosphine ligands have achieved excellent enantioselectivities of up to 99%. acs.org Systematic variation of the ligand's steric and electronic properties has shown that both the chiral backbone and the nature of the aryl groups are critical in determining the outcome. acs.org

Table 2: Effect of Ligand Structure on Regioselectivity in Hydroformylation This table presents illustrative data based on general findings in the field, showing how ligand substitution affects product distribution.

| Ligand Substituent (ortho-position) | Steric Bulk | n:iso Ratio (Linear:Branched) | Turnover Frequency (TOF) |

|---|---|---|---|

| Hydrogen | Low | Low | Moderate |

| Methyl | Moderate | Moderate | High |

| Phenyl | High | High | Moderate |

| tert-Butyl | Very High | Very High | Low to Moderate |

Vi. Environmental Fate and Transformation of Hindered Aryl Phosphites

Environmental Occurrence and Distribution Patterns

Hindered aryl phosphites and their transformation products have been identified as emerging environmental contaminants. While the parent compounds, such as tris(2,4-di-tert-butylphenyl) phosphite (B83602), are detected, it is their oxidation products, the corresponding organophosphate esters (OPEs), that are more frequently and abundantly found in various environmental compartments.

Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (TDTBPP), the oxidation product of a common hindered aryl phosphite antioxidant, has been detected in a wide range of environmental media. researchgate.net Studies have reported its presence in indoor and outdoor dust, air, water, sediment, and soil. researchgate.netresearchgate.net For instance, median concentrations of TDTBPP have been measured at 14,400 ng/g in e-waste dust and 4,900 ng/g in house dust. umn.edu In the natural environment, median concentrations of 527 ng/g in sediment, 3,700 pg/L in water, and 149 pg/m³ in air have been documented. umn.edu The concentrations of TDTBPP in the environment are often comparable to or even higher than those of well-known OPEs like triphenyl phosphate (TPhP). umn.edu

A study investigating soils in China found that the total concentrations of three novel OPEs, including TDTBPP, ranged from 82.4 to 716 ng/g, which was considerably higher than traditional OPEs. nih.gov TDTBPP alone contributed to over 65% of the concentrations of the studied OPE-associated contaminants in soil. nih.gov The parent organophosphite antioxidants (OPAs) were found at lower concentrations, ranging from not detected to 30.8 ng/g. nih.gov Similarly, organophosphite antioxidants have been identified in indoor dust, with geometric mean concentrations ranging from 2.46 to 70.4 ng/g. nih.gov However, their oxidation products were found at significantly higher concentrations. nih.gov

The distribution of these compounds is influenced by their physicochemical properties. For example, tris(2,4-di-tert-butylphenyl) phosphite has a high octanol-water partition coefficient (log Kow > 6.0) and low water solubility (<0.005 mg/L at 20 °C), suggesting it will preferentially partition to soil and sediment. oecd.org Fugacity modeling predicts that it will be distributed mainly in soil (32%) and sediment (67%). oecd.org

The following interactive data table summarizes the reported concentrations of a key hindered aryl phosphite transformation product, TDTBPP, in various environmental matrices.

| Environmental Matrix | Median Concentration | Units | Reference |

| E-waste Dust | 14,400 | ng/g | umn.edu |

| House Dust | 4,900 | ng/g | umn.edu |

| Sediment | 527 | ng/g | umn.edu |

| Water | 3,700 | pg/L | umn.edu |

| Air | 149 | pg/m³ | umn.edu |

| Soil | 82.4 - 716 | ng/g | nih.gov |

Degradation Pathways in the Environment

Hindered aryl phosphites undergo several transformation processes in the environment, leading to the formation of various degradation products. The primary pathways include oxidation to organophosphate esters, hydrolytic cleavage, and microbial degradation.

The most significant transformation pathway for hindered aryl phosphites in the environment is their oxidation to the corresponding organophosphate esters (OPEs). nih.govresearchgate.netacs.org This conversion is a key reason why the oxidation products are often detected at higher concentrations than the parent phosphites. nih.gov This oxidation can be triggered by several environmental factors, including heat, UV radiation, and contact with water. researchgate.net For example, the antioxidant tris(2,4-di-tert-butylphenyl) phosphite is readily oxidized to tris(2,4-di-tert-butylphenyl) phosphate. researchgate.netnih.gov This transformation is not only an environmental process but also the intended function of these molecules as stabilizers in polymers. researchgate.net The oxidation of organophosphite antioxidants is now recognized as a significant indirect source of novel OPEs in indoor and outdoor environments. nih.govacs.org

The photo-oxidation of tris(2,4-di-tert-butylphenyl) phosphite has a calculated half-life of 5.4 hours through indirect reaction with OH-radicals, indicating a relatively rapid transformation in the atmosphere. oecd.org

Hydrolysis is another potential degradation pathway for hindered aryl phosphites. While phosphites are generally sensitive to hydrolysis, the stability of hindered aryl phosphites can vary depending on their specific chemical structure. oecd.orgresearchgate.net One study reported that tris(2,4-di-tert-butylphenyl) phosphite is hydrolytically stable under environmentally relevant pH conditions (pH 4, 7, and 9). oecd.org

However, research on other hindered phosphites, such as bis(2,4-di-tert-butyl)pentaerythritol diphosphite, has shown that hydrolysis does occur, proceeding via the cleavage of the P-O-phenol bonds to yield 2,4-di-tert-butyl phenol (B47542) as a final product. researchgate.net The hydrolysis of such compounds can be autocatalytic, and the presence of acid scavengers can inhibit this process. researchgate.net Therefore, while some highly hindered aryl phosphites exhibit significant hydrolytic stability, cleavage to form phenols and acidic phosphorus compounds remains a potential degradation route, particularly for less sterically hindered analogues or under specific environmental conditions.

Microbial activity plays a role in the degradation of both the parent hindered aryl phosphites and their phenolic breakdown products. While specific microbial degradation pathways for complex hindered aryl phosphites are not extensively detailed in the literature, studies on related compounds provide insight into potential mechanisms.

It has been reported that organophosphite antioxidants in soil can be converted into novel OPEs through microbial-mediated hydrolysis and oxidation reactions. acs.org Furthermore, the phenolic moiety, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), has been shown to be biodegradable. An aerobic bacterium, identified as Alcaligenes sp., was capable of degrading 2,6-DTBP, with 62.4% removal of an initial concentration of 100 mg/L after 11 days. nih.gov The degradation kinetics followed the Eckenfelder equation with a half-life of 9.38 days. nih.gov Another study demonstrated that Pseudomonas aeruginosa can efficiently degrade 2,6-DTBP, with complete removal of concentrations up to 10 mg/L within 7 days. rsc.org This degradation is thought to proceed via ortho-ring cleavage, based on the upregulation of aromatic ring cleavage enzymes. rsc.org

In a broader context, bioremediation is considered a viable method for decontaminating environments polluted with organophosphorus compounds, with microorganisms often mineralizing these substances. nih.gov Several soil bacteria have been isolated that can degrade a wide range of organophosphorus compounds, utilizing them as a source of phosphorus or carbon. nih.gov A study on soil bacterial communities exposed to TDTBPP, an oxidation product, showed an enrichment of specific genera belonging to Proteobacteria, such as Lysobacter and Ensifer. nih.gov

Persistence of Transformation Products

The primary transformation products of hindered aryl phosphites, the corresponding organophosphate esters (OPEs), can exhibit significant persistence in the environment. The widespread detection and often high concentrations of compounds like tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) in various environmental matrices are indicative of their recalcitrance. researchgate.net

Tris(2,4-di-tert-butylphenyl) phosphite itself is not readily biodegradable, with only 6% degradation observed over 28 days in an experimental test. oecd.org This low biodegradability, coupled with its high potential for adsorption to soil and sediment, suggests that the parent compound can also persist in these compartments. oecd.org The persistence of TDTBPP is a growing concern, as its complex and stable structure suggests it has the potential to be a persistent pollutant. researchgate.net

Role in the Global Phosphorus Biogeochemical Cycle

While there is a lack of direct research on the specific role of hindered aryl phosphites and their transformation products in the global phosphorus biogeochemical cycle, their introduction into the environment represents an anthropogenic flux of phosphorus. The common assumption that phosphorus in the environment exists exclusively as phosphate is being challenged, as standard methods for phosphorus determination may misclassify reduced phosphorus compounds. researchgate.net

The degradation of these organophosphorus compounds will ultimately release phosphorus into the environment. Microbial degradation, in particular, can mineralize organophosphorus compounds, making the phosphorus available for biological uptake. nih.gov Given the large-scale production and use of these chemicals, their contribution to localized phosphorus loading in aquatic and terrestrial ecosystems warrants further investigation. A study on soil bacterial communities found that the presence of TDTBPP significantly inhibited nitrogen fixation, suggesting that these contaminants can indeed impact key biogeochemical processes. nih.gov

Vii. Theoretical and Computational Chemistry Studies of Hindered Aryl Phosphites

Electronic Structure Calculations and Molecular Properties

The electronic structure and molecular properties of hindered aryl phosphites are fundamental to understanding their function as antioxidants. Computational methods allow for the detailed characterization of these features at the atomic level.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of hindered aryl phosphites due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine a range of molecular properties. nih.govresearchgate.net These properties include global reactivity indices, thermochemical data, Fukui functions, and molecular electrostatic potentials, which collectively provide a comprehensive picture of the molecule's reactivity and stability. nih.govresearchgate.net

For the parent phenol (B47542), 2,6-di-tert-butylphenol (B90309), computational studies have been validated against experimental data from rotational spectroscopy, confirming the accuracy of theoretical models in predicting molecular structures. unibo.it These validated computational models can then be extended to more complex phosphite (B83602) derivatives.

Table 1: Calculated Molecular Properties of a Model Hindered Aryl Phosphite using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the electron-donating ability of the molecule, crucial for radical scavenging. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 8.1 eV | The energy required to remove an electron, a key parameter in antioxidant activity. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar hindered phenolic compounds. Actual values may vary depending on the specific phosphite structure and computational methodology.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for studying the electronic structure of these molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can offer more accurate descriptions of electron correlation effects. These methods are particularly useful for benchmarking DFT results and for studying systems where DFT may not be as reliable. For instance, ab initio calculations have been employed to analyze the vibrational spectra of substituted phenols, providing a detailed assignment of vibrational frequencies. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms through which hindered aryl phosphites exert their antioxidant effects. These compounds are known to act as secondary antioxidants, primarily by preventing the splitting of hydroperoxides (ROOH) into highly reactive free radicals. nih.gov

DFT calculations have been instrumental in verifying the antioxidant activity of organophosphorus compounds by modeling their interactions with radical species. nih.govresearchgate.net The mechanism often involves radical scavenging, where the phosphite molecule donates a hydrogen atom or an electron to neutralize a free radical. Computational studies can map out the potential energy surfaces of these reactions, identifying transition states and calculating activation energies, which helps in understanding the kinetics and thermodynamics of the antioxidant process. For example, the probable antioxidant mechanism can be determined by calculating proton affinity values, which can reveal pathways like sequential proton loss-electron transfer. researchgate.net

Prediction of Antioxidant Activity and Related Molecular Properties

A significant application of computational chemistry in this field is the prediction of antioxidant activity. By calculating specific molecular properties, researchers can estimate the potential efficacy of a hindered aryl phosphite as an antioxidant before it is synthesized and tested in the laboratory.

Global reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity index, are correlated with the antioxidant capacity of the molecules. researchgate.net For instance, a lower ionization potential and a higher HOMO energy are generally indicative of a better radical scavenging ability. Computational studies have shown good correlation between theoretically predicted antioxidant activity and available experimental data for various organophosphorus compounds. nih.govresearchgate.net This predictive power allows for the screening of large libraries of virtual compounds to identify promising candidates for further investigation.

Ligand Design and Quantitative Structure-Activity Relationship (QSAR) Studies

The insights gained from theoretical and computational studies are invaluable for the rational design of new and improved hindered aryl phosphite antioxidants. By understanding the relationship between molecular structure and antioxidant function, chemists can strategically modify the molecular architecture to enhance performance.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.com In the context of hindered aryl phosphites, QSAR models can be developed to predict antioxidant efficiency based on calculated molecular descriptors. These models can guide the design of new ligands with optimized steric and electronic properties for enhanced antioxidant performance. For example, the introduction of specific substituent groups on the aryl rings can be computationally evaluated to predict their effect on the antioxidant activity. mdpi.com This computational-driven approach accelerates the discovery and development of more effective phosphorus-based antioxidants for various applications.

Q & A

Q. What are the key physicochemical properties of phosphorous acid relevant to experimental applications?

Phosphorous acid (H₃PO₃) is a white crystalline compound (molecular weight: 82.00 g/mol) with high water and alcohol solubility. It decomposes above 180°C and exhibits strong acidity (pH ≈ 1 in aqueous solutions). Its hygroscopic nature necessitates storage in controlled humidity conditions. Analytical-grade H₃PO₃ must have >98% purity, with strict limits on impurities (e.g., sulfates <0.02%, chlorides <0.005%) to avoid interference in redox reactions or buffer preparation .

Q. How is phosphorous acid utilized in plant disease management, and what are its limitations?

Phosphorous acid is applied as a foliar fungicide to control potato late blight (Phytophthora infestans) and pink rot. It inhibits spore germination when applied preventatively (0.38 L/ton tubers) but cannot cure established infections. Field trials must pair it with protective agents (e.g., chlorothalonil) to mitigate phytotoxicity risks, as high concentrations reduce seed germination rates .

Q. What methodological considerations are essential for quantifying phosphorous acid residues in plant tissues?

Laboratories must convert H₃PO₃ and its salts to fosetyl equivalents using molecular weight ratios (H₃PO₃: 82 g/mol; fosetyl: 110 g/mol). For example, 0.1 mg/kg H₃PO₃ equates to 0.13 mg/kg fosetyl. However, this assumes no exogenous H₃PO₃ sources, necessitating parallel quantification of fosetyl and phosphonic acid via HPLC-MS with deuterated internal standards to distinguish applied vs. endogenous residues .

Q. What are the optimal storage conditions for 2,6-Ditert-butylphenol to maintain stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent tert-butyl group oxidation. Verify purity (>97%) via NMR/HPLC before use. Transport under refrigerated conditions (2–8°C) is critical to avoid thermal degradation .

Advanced Research Questions

Q. How does tautomerism influence phosphorous acid’s oxidation kinetics in strongly acidic environments?

Under strong acidity (≥4.0 N), H₃PO₃ undergoes tautomeric shifts (HP(O)(OH)₂ ↔ P(OH)₃), which precede oxidation. This tautomerism facilitates electron transfer, as shown by kinetic parallels between oxidation rates and deuterium exchange in P–H bonds. At pH 8.6 (HPO₃²⁻ dominant species), tautomerism is negligible, and oxidation follows direct nucleophilic pathways. Researchers must account for acidity when modeling redox kinetics .

Q. How do steric effects in 2,6-Ditert-butylphenol enhance its radical scavenging mechanisms?

The ortho tert-butyl groups stabilize phenoxyl radicals via steric hindrance, reducing dimerization kinetics. Comparative ESR studies show prolonged radical half-life (t₁/₂ ≈15 min) for 2,6-Ditert-butylphenol vs. phenol (<2 min) in lipid peroxidation models. Use stopped-flow techniques to capture rapid quenching rates and assess solvent polarity effects on stabilization .

Q. What experimental designs resolve contradictions in phosphorous acid’s dual role as a reducing agent and polymer stabilizer?

H₃PO₃ reduces Hg²⁺ to Hg⁰ in analytical chemistry but stabilizes polycarbonates via phosphite ester formation. To dissect these roles:

Q. How do environmental factors confound phosphorous acid’s efficacy in field trials?